SR-3677 dihydrochloride

ROCK2 inhibition kinase assay IC50 comparison

SR-3677 dihydrochloride delivers isoform-specific ROCK2 inhibition (IC50 3 nM) with 19-fold selectivity over ROCK1 and a 1.4% off-target hit rate across 353 kinases. This high-confidence chemical probe minimizes false-positive artifacts in phenotypic screening and enables precise ROCK2 pathway interrogation at low nanomolar concentrations. Ideal for glaucoma, cardiovascular, and stem cell research applications.

Molecular Formula C22H26Cl2N4O4
Molecular Weight 481.4
CAS No. 1781628-88-3
Cat. No. B3179261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-3677 dihydrochloride
CAS1781628-88-3
Molecular FormulaC22H26Cl2N4O4
Molecular Weight481.4
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl
InChIInChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H
InChIKeyINVVXEKRUDMEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR-3677 Dihydrochloride (CAS 1781628-88-3): A Potent and Highly Selective ROCK2 Inhibitor for Precision Kinase Research


SR-3677 dihydrochloride (CAS 1781628-88-3) is a substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide developed as an ATP-competitive inhibitor of Rho-associated coiled-coil kinase (ROCK), with pronounced selectivity for the ROCK2 isoform over ROCK1 [1]. Identified through structure-based optimization, this compound belongs to the benzodioxane-2-carboxamide chemotype and exhibits an IC50 of approximately 3 nM against ROCK2 in both enzyme and cell-based assays, with an off-target hit rate of only 1.4% when profiled against a panel of 353 kinases . The dihydrochloride salt form (molecular weight 481.37) provides high aqueous solubility (up to 100 mM in water or DMSO), making it suitable for a broad range of in vitro and ex vivo applications .

Why SR-3677 Dihydrochloride (CAS 1781628-88-3) Cannot Be Substituted with Generic ROCK Inhibitors Without Introducing Confounding Variables


ROCK inhibitors exhibit substantial heterogeneity in isoform selectivity, off-target kinase engagement, and functional potency that directly impacts experimental reproducibility and data interpretation [1]. Widely used generic ROCK inhibitors such as Y-27632 and fasudil demonstrate IC50 values in the micromolar range against both ROCK1 and ROCK2, lack isoform discrimination, and engage numerous off-target kinases at standard working concentrations [2]. Even newer clinical-stage ROCK2 inhibitors such as belumosudil (KD025/SLx-2119) exhibit ROCK2 IC50 values exceeding 100 nM—more than 30-fold higher than SR-3677—with ROCK1 IC50 values in the micromolar range [3]. Substituting SR-3677 with a generic ROCK inhibitor introduces three quantifiable risks: (1) loss of ROCK2-specific signaling resolution due to ROCK1 co-inhibition, (2) activation of confounding off-target pathways that obscure phenotype interpretation, and (3) requirement for substantially higher compound concentrations that may trigger solubility limitations or cellular toxicity. The evidence below quantifies these differential dimensions.

Quantitative Differentiation Evidence for SR-3677 Dihydrochloride (CAS 1781628-88-3) Versus Closest ROCK Inhibitor Analogs


ROCK2 Inhibitory Potency: SR-3677 Exhibits >30-Fold Higher Potency than Belumosudil and >600-Fold Higher Potency than Y-27632

SR-3677 demonstrates ROCK2 inhibitory potency of approximately 3 nM in enzyme and cell-based assays, representing the highest potency among widely available ROCK2-selective tool compounds [1]. In direct cross-study comparison, belumosudil (KD025/SLx-2119) exhibits a ROCK2 IC50 of 105 nM—a 35-fold reduction in potency relative to SR-3677 [2]. The generic pan-ROCK inhibitor Y-27632 shows substantially lower potency with an IC50 of approximately 5,000 nM against ROCK—over 1,600-fold less potent than SR-3677 against ROCK2 [3]. Fasudil (HA-1077) exhibits even lower potency with a ROCK IC50 of 10,700 nM [3].

ROCK2 inhibition kinase assay IC50 comparison ATP-competitive inhibitor

ROCK2 vs. ROCK1 Isoform Selectivity: SR-3677 Provides ~19-Fold Selectivity Window Versus 3- to 5-Fold for GSK429286A

SR-3677 inhibits ROCK2 with an IC50 of ~3 nM and ROCK1 with an IC50 of 56 nM, yielding a selectivity ratio of approximately 19-fold in favor of ROCK2 [1]. In contrast, GSK429286A—another commonly employed selective ROCK inhibitor—exhibits ROCK1 and ROCK2 IC50 values of 14 nM and 63 nM respectively, producing a selectivity ratio of only 4.5-fold with a reversed isoform preference . Y-27632 shows essentially no meaningful isoform discrimination, inhibiting both ROCK1 and ROCK2 with similar potency (IC50 ~140-220 nM for both isoforms) .

ROCK isoform selectivity ROCK1 inhibition ROCK2 inhibition kinase profiling

Broad Kinase Selectivity Profiling: SR-3677 Demonstrates 1.4% Off-Target Hit Rate Across 353 Kinases

SR-3677 was profiled against a comprehensive panel of 353 kinases at a concentration of 10 μM, yielding an off-target hit rate of only 1.4%—meaning that SR-3677 inhibits merely 5 kinases beyond ROCK2 at this high concentration [1]. Additionally, when screened against 70 non-kinase enzymes and receptors, SR-3677 inhibited only 3 targets [1]. This selectivity profile represents a key differentiator relative to earlier-generation ROCK inhibitors; for example, Y-27632 at comparable concentrations inhibits numerous off-target kinases including PKC-related kinases, MRCK, and citron kinase, with reported off-target hit rates substantially exceeding 10% in similar profiling panels [2].

kinase selectivity panel off-target profiling chemical probe validation kinase inhibitor selectivity

Ex Vivo Functional Efficacy: SR-3677 Increases Aqueous Humor Outflow in Porcine Eyes

SR-3677 was evaluated in an ex vivo porcine eye perfusion model measuring aqueous humor outflow facility, a physiologically relevant system for assessing trabecular meshwork function [1]. Perfusion with SR-3677 at concentrations of 10-100 μM produced a statistically significant increase in outflow facility relative to vehicle control, correlating with inhibition of myosin light chain phosphorylation in the trabecular meshwork [1]. This ex vivo efficacy distinguishes SR-3677 from many ROCK inhibitors that show enzyme activity but lack demonstrated functional activity in intact tissue systems.

ex vivo pharmacology aqueous humor dynamics trabecular meshwork glaucoma research

Solubility Profile: SR-3677 Dihydrochloride Achieves 100 mM Solubility in Aqueous and DMSO Systems

SR-3677 dihydrochloride exhibits high aqueous solubility of 100 mM in water and 100 mM in DMSO, enabling flexible formulation for a wide range of experimental protocols . This solubility profile compares favorably to certain ROCK inhibitors that require specialized solubilization strategies or exhibit precipitation at concentrations exceeding 10-20 mM in aqueous buffers. The dihydrochloride salt form specifically enhances water solubility relative to the free base (MW 408.45), which may have more limited aqueous compatibility .

compound solubility formulation compatibility in vitro assay development DMSO solubility

Cellular Functional Activity: SR-3677 Inhibits Myosin Light Chain Phosphorylation at 3 nM IC50

SR-3677 demonstrates cell-based functional activity with an IC50 of approximately 3 nM for inhibition of myosin light chain (MLC) phosphorylation, matching its enzymatic potency against recombinant ROCK2 [1]. This direct correlation between biochemical and cellular potency indicates efficient cell permeability and target engagement without significant intracellular binding artifacts or efflux pump susceptibility. Comparative cell-based potency data for other ROCK inhibitors: Y-27632 typically requires 5-10 μM to achieve comparable MLC phosphorylation inhibition, reflecting its lower intrinsic potency [2].

myosin light chain phosphorylation cytoskeletal dynamics cell contractility ROCK signaling

Optimal Research and Procurement Applications for SR-3677 Dihydrochloride (CAS 1781628-88-3) Based on Quantified Differentiation Evidence


ROCK2-Specific Signaling Studies Requiring Clean Isoform Attribution

For experiments aimed at dissecting ROCK2-specific versus ROCK1-mediated signaling pathways, SR-3677 provides a 19-fold selectivity window (ROCK2 IC50 = 3 nM vs. ROCK1 IC50 = 56 nM) [1]. This selectivity enables ROCK2-specific interrogation at concentrations below 30 nM where ROCK1 inhibition remains minimal. In contrast, pan-ROCK inhibitors such as Y-27632 cannot discriminate between isoforms, while GSK429286A offers only 4.5-fold selectivity with the opposite isoform preference . Applications include studies of cardiovascular remodeling, neuronal cytoskeletal dynamics, and stem cell mechanotransduction where ROCK2 has been implicated as the primary disease-relevant isoform [1].

High-Throughput Phenotypic Screening Requiring Low Off-Target Confounding

SR-3677's exceptionally low off-target hit rate of 1.4% across 353 kinases qualifies it as a high-confidence chemical probe for target identification and phenotypic screening campaigns [1]. Compounds with higher off-target profiles introduce false-positive hits that consume validation resources and obscure genuine biological mechanisms. Procurement of SR-3677 for library-based screening or mechanistic follow-up studies reduces the probability of off-target-driven artifacts relative to first-generation ROCK inhibitors, which inhibit dozens of kinases at typical screening concentrations . This property is particularly valuable in drug discovery programs where chemical probe quality directly impacts target validation success rates [1].

Ocular Pharmacology and Trabecular Meshwork Function Studies

SR-3677 has demonstrated ex vivo efficacy in increasing aqueous humor outflow facility in porcine eye perfusion models, correlating with inhibition of myosin light chain phosphorylation in the trabecular meshwork [1]. This functional validation in a physiologically relevant tissue system distinguishes SR-3677 from many ROCK inhibitors that lack demonstrated activity in intact ocular tissues. Research applications include glaucoma pathophysiology studies, investigation of intraocular pressure regulation, and development of novel ocular hypotensive agents [1]. The compound's high aqueous solubility (100 mM in water) also facilitates formulation for ex vivo perfusion and potential in vivo ocular administration .

Cellular Contractility and Cytoskeletal Dynamics Assays Requiring Low Nanomolar Potency

SR-3677 inhibits myosin light chain phosphorylation with a cellular IC50 of ~3 nM, enabling functional studies at concentrations two to three orders of magnitude lower than those required for Y-27632 (5-10 μM) [1]. This potency advantage permits investigation of ROCK2-mediated cytoskeletal dynamics and cell contractility without the confounding effects of high micromolar compound exposure—including solvent toxicity, off-target kinase engagement, and non-specific membrane effects. Specific applications include studies of cell migration, epithelial-mesenchymal transition, stem cell pluripotency maintenance, and vascular smooth muscle contractility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-3677 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.